Regioselective Suzuki Mono-Arylation at Iodine
The O-methyl derivative of 2-bromo-6-iodopyridin-3-ol (2-bromo-6-iodo-3-methoxypyridine, 5b) underwent selective mono-arylation to give derivatives 6b-9b; subsequent coupling at the bromine position afforded teraryls 10b-14b [1]. This demonstrates that the iodine substituent can be addressed exclusively under controlled Suzuki conditions, leaving the bromine intact for a later, orthogonal coupling step. This behavior is a direct consequence of the ability of iodine to undergo oxidative addition significantly faster than bromine [2].
| Evidence Dimension | Regioselective mono-arylation at C-I over C-Br under Suzuki conditions |
|---|---|
| Target Compound Data | Mono-arylated derivatives 6b-9b from 2-bromo-6-iodo-3-methoxypyridine; teraryls 10b-14b upon subsequent coupling [1] |
| Comparator Or Baseline | Symmetric 2,6-dibromopyridine yields bis-arylated products unless strictly stoichiometric control is exercised; the regioisomer 6-bromo-2-iodopyridin-3-ol has not been shown to provide equivalent selectivity in the literature. |
| Quantified Difference | The Br/I pair enables a chemically controlled sequential coupling pathway; with symmetric dihalides, statistical mixtures or harsh conditions are required. Exact yields are reported in the primary literature [1]; the key differentiation is the predictable chemoselectivity arising from the inherent reactivity difference between C-I and C-Br bonds. |
| Conditions | Pd-catalyzed Suzuki cross-coupling (Perkin Trans. 1, 2002, 581-582). |
Why This Matters
For procurement decisions, this compound uniquely enables a two-step, programmable arylation sequence without the need for protecting groups, reducing synthetic step count and increasing overall yield in library synthesis.
- [1] Chapman, G.M., Stanforth, S.P., Tarbit, B., Watson, M.D. Arylated pyridines: Suzuki reactions of O-substituted 2,6-dihalogenated-3-hydroxypyridines. J. Chem. Soc., Perkin Trans. 1, 2002, 581-582. DOI: 10.1039/B111620G. View Source
- [2] Couve-Bonnaire, S., Carpentier, J.-F., Mortreux, A., Castanet, Y. Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron, 2003, 59, 2793-2799. DOI: 10.1016/S0040-4020(03)00342-9. View Source
